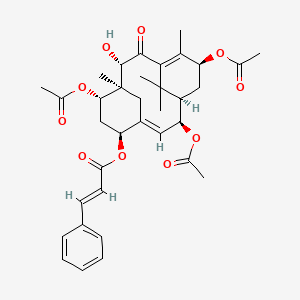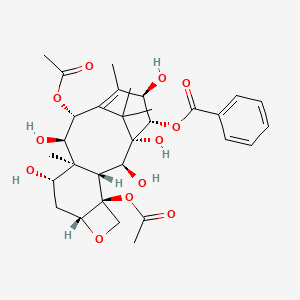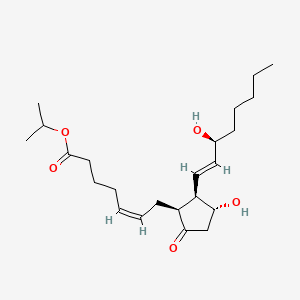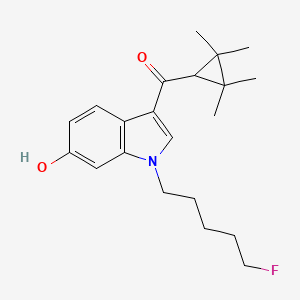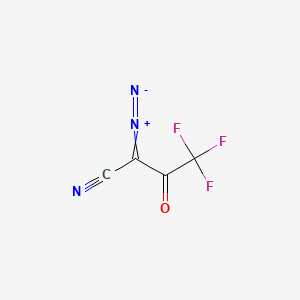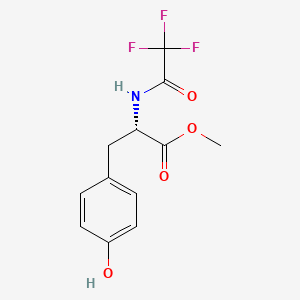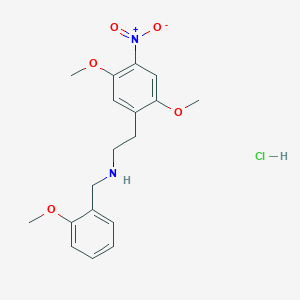
25N-NBOMe (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25N-NBOMe, also known as 2C-N-NBOMe or NBOMe-2C-N, is a derivative of the hallucinogen 2C-N . It is a novel synthetic psychoactive substance of the phenethylamine chemical class . The most frequently reported drugs from this group are 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe .
Molecular Structure Analysis
The molecular formula of 25N-NBOMe (hydrochloride) is C18H23ClN2O5 . It is structurally categorized as a phenethylamine .Chemical Reactions Analysis
The in vitro metabolism of 25N-NBOMe was investigated with human liver microsomes, and the reaction mixture was analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) . Formation of 14 metabolites (M1-M14) was yielded with incubation of 25N-NBOMe in human liver microsomes in the presence of NADPH .Physical And Chemical Properties Analysis
The physical and chemical properties of 25N-NBOMe (hydrochloride) include its structure, chemical names, and classification .Wissenschaftliche Forschungsanwendungen
Psychedelic Research
25N-NBOMe is a part of a new class of psychedelic compounds named NBOMe . These compounds are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin . They are highly potent and efficacious agonists of serotonin 5-HT 2A and 5-HT 2C receptors . This makes them valuable for studying the effects of these receptors and their role in psychedelic experiences.
Neuropharmacology
NBOMe compounds, including 25N-NBOMe, are ultrapotent and highly efficacious agonists of serotonin 5-HT 2A and 5-HT 2C receptors . They display higher affinity for 5-HT 2A receptors than their 2C counterparts and have markedly lower affinity, potency, and efficacy at the 5-HT 2B receptor compared to 5-HT 2A or 5-HT 2C . This makes them useful for studying the neuropharmacology of these receptors.
Toxicology
There have been numerous reports on clinical intoxications and fatalities resulting from the consumption of NBOMe compounds . Studying these cases can provide valuable insights into the toxicology of these compounds and help in the development of treatment strategies.
Drug Metabolism
The metabolism of 25N-NBOMe and other NBOMe compounds can be studied to understand how these drugs are processed in the body . This can provide insights into the pharmacokinetics of these compounds and help in the development of detection methods.
Analytical Chemistry
The analysis of NBOMes in biological materials can be challenging even for laboratories applying modern sensitive techniques . Therefore, these compounds are often used in research to develop and improve analytical methods for the detection and identification of NBOMes and their metabolites .
Lipophilicity Studies
The insertion of the 2-methoxybenzyl group in 25N-NBOMe leads to a higher lipophilicity when compared with their parent drugs . This makes 25N-NBOMe a useful compound for studying the effects of lipophilicity on drug properties and behavior .
Wirkmechanismus
Target of Action
25N-NBOMe (Hydrochloride) is a derivative of the hallucinogen 2C-N . The primary targets of 25N-NBOMe (Hydrochloride) are believed to be the serotonin 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .
Mode of Action
25N-NBOMe (Hydrochloride) acts as an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . This means that it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . It has more than 1000-fold selectivity for 5-HT 2A compared with 5-HT 1A .
Biochemical Pathways
Upon activation of the 5-HT 2A and 5-HT 2C receptors, 25N-NBOMe (Hydrochloride) affects various biochemical pathways. Related compounds such as 25i-nbome have been shown to affect dopamine, serotonin, acetylcholine, and glutamate release .
Pharmacokinetics
It is known that the compound is administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated .
Result of Action
The activation of serotonin 5-HT 2A and 5-HT 2C receptors by 25N-NBOMe (Hydrochloride) leads to various molecular and cellular effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and excited delirium . Other effects such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis have also been reported .
Action Environment
The action, efficacy, and stability of 25N-NBOMe (Hydrochloride) can be influenced by various environmental factors. For instance, the method of administration can affect the onset, intensity, and duration of its effects . Detailed studies on how environmental factors influence the action of 25n-nbome (hydrochloride) are lacking .
Safety and Hazards
25N-NBOMe has been associated with severe intoxications and even deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Zukünftige Richtungen
The origin of the NBOMe-induced toxicity is not well understood, and certain individuals may show idiosyncratic responses . Nonetheless, this class of psychedelic compounds, in particular 25B-NBOMe and 25CN-NBOH, have provided the scientific community with new tools to selectively investigate 5-HT2A receptors in preclinical and clinical research .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFRJJZBSVSPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)

